octahydro-1H-indole-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Researchers optimizing metabolic stability and lipophilicity in indole-based leads face limited saturated alternatives. Octahydro-1H-indole-3-carboxamide (CAS 1306606-13-2) directly replaces aromatic indole cores with a fully saturated scaffold that eliminates phenyl-ring oxidation sites and reduces LogP by ~1.1 units. • XLogP3 = 0.2 (vs. 1.3 for indole-3-carboxamide) - improves ADME and reduces off-target aromatic stacking. • Dual H-bond acceptor capacity (2 HBA, 2 HBD) expands polar interactions in shallow binding pockets. • Single rotatable bond ensures minimal entropic penalty; rigid octahydroindole core aids peptidomimetic design. Supplied at 95% purity with full analytical documentation. Ideal for fragment libraries, metabolic stability head-to-head assays, and regio-isomeric SAR exploration.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1306606-13-2
Cat. No. B13145790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indole-3-carboxamide
CAS1306606-13-2
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(CN2)C(=O)N
InChIInChI=1S/C9H16N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h6-8,11H,1-5H2,(H2,10,12)
InChIKeyNXLRMAOYYSTDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indole-3-carboxamide: Physicochemical & Scaffold Overview


Octahydro-1H-indole-3-carboxamide (CAS 1306606-13-2) is a saturated bicyclic building block featuring a conformationally constrained octahydroindole core with a carboxamide group at the 3‑position [1]. Unlike its aromatic counterpart indole‑3‑carboxamide, the fully saturated scaffold eliminates aromatic π‑stacking interactions and introduces an additional hydrogen‑bond acceptor site at the secondary amine, altering both lipophilicity (XLogP3 = 0.2 vs. 1.3 for indole‑3‑carboxamide) and target engagement capacity, while retaining the same hydrogen‑bond donor count [1][2]. The compound is typically supplied at 95% purity with a molecular weight of 168.24 g/mol and is primarily used as a versatile intermediate in medicinal chemistry and fragment‑based discovery [1].

Scaffold Type Saturated bicyclic core with dual HBA sites for polar contact engineering.
MedChem Fit Fragment-based discovery and lead optimization requiring low logP (XLogP3 0.2).
Procurement Context Supplied as a versatile intermediate for constrained library synthesis. Purity: 95%

Why Analogs Fail for Octahydro-1H-indole-3-carboxamide


Indole‑3‑carboxamide derivatives are widely exploited as hydrogen‑bonding enzyme inhibitors, but the degree of core saturation profoundly alters lipophilicity, hydrogen‑bonding capability, and conformational behaviour—parameters that directly influence target affinity, selectivity, and ADME profiles [1][2]. Simple substitution of octahydro‑1H‑indole‑3‑carboxamide with aromatic indole‑3‑carboxamide or the positional isomer octahydro‑1H‑indole‑2‑carboxamide will shift LogP by 0.4–1.1 units and change the hydrogen‑bond acceptor count, potentially disrupting key binding interactions in structure‑based design campaigns [2][3]. The quantitative evidence below demonstrates that even subtle modifications in saturation and regio‑position result in measurable differences that cannot be compensated by downstream optimisation without a significant redesign effort.

HBA Count Aromatic indole-3-carboxamide provides only one HBA; the secondary amine gain may shift binding-mode interpretation.
Lipophilicity 2-Carboxamide isomer exhibits higher logP; regioisomer substitution may alter ADME and target-affinity profiles.
Metabolic Profile Aromatic indole scaffold retains CYP oxidation sites; saturated core stability advantage may not transfer across series.

Octahydro-1H-indole-3-carboxamide: Evidence-Based Differentiation


Hydrogen‑Bond Acceptor Gain vs. Aromatic Indole

Octahydro-1H-indole-3-carboxamide possesses two hydrogen‑bond acceptor (HBA) sites—the carboxamide oxygen and the saturated secondary amine—whereas aromatic indole‑3‑carboxamide provides only one HBA (the carboxamide oxygen) because the indole nitrogen is not an effective acceptor in the aromatic system [1][2]. This additional HBA expands the range of possible polar contacts in a binding site and can be exploited for selectivity engineering.

HBA Gain vs. Aromatic Indole
Head-to-head
+1 HBA site
Expands polar contact capacity for selectivity engineering.
Saturated secondary amine adds an acceptor not present in aromatic analog.
Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Lipophilicity Reduction vs. Aromatic Indole

Fully saturating the indole core to the octahydro form lowers the computed lipophilicity from XLogP3 = 1.3 (indole‑3‑carboxamide) to XLogP3 = 0.2, a decrease of 1.1 log units [1][2]. This shift moves the logP into a range more favourable for oral absorption and reduced off‑target promiscuity according to standard medicinal chemistry guidelines.

LogP Reduction vs. Aromatic Indole
Head-to-head
Δ = −1.1 log units
Supports lower promiscuity risk and improved solubility profile.
XLogP3 shift from 1.3 to 0.2; computed by PubChem XLogP3 3.0.
Drug‑Likeness ADME Lipophilicity

Lipophilicity Shift vs. 2-Carboxamide Isomer

Moving the carboxamide from the 2‑position to the 3‑position within the same octahydroindole scaffold reduces the computed XLogP3‑AA from 0.6 to 0.2 (Δ = 0.4) [1][2]. This 0.4 log‑unit difference is chemically meaningful for projects where fine‑tuning of polarity is required without altering the scaffold’s conformational constraints.

LogP Shift vs. 2-Carboxamide Isomer
Head-to-head
Δ = −0.4 log units
Enables fine-tuning of polarity with identical TPSA.
XLogP3-AA 0.2 vs. 0.6; TPSA 55.1 Ų for both isomers.
Isomer Differentiation Lead Optimisation Scaffold Selection

Microsomal Stability Benefit of Saturated Scaffold

Although direct microsomal stability data for octahydro‑1H‑indole‑3‑carboxamide itself are not published, class‑level evidence from synthetic studies of octahydroindole‑2‑carboxamide derivatives demonstrates that the fully saturated scaffold offers improved metabolic stability and reduced toxicity profiles compared to aromatic indole‑based analogues, a key consideration in modern lead optimisation strategies [1]. The saturated core eliminates potential sites for cytochrome P450‑mediated oxidation that are present in the aromatic indole ring, suggesting a lower intrinsic clearance risk for octahydro‑1H‑indole‑3‑carboxamide‑derived candidates.

Microsomal Stability Benefit
Class-level
Saturated core: no aromatic oxidation sites
May reduce CYP-mediated clearance risk compared to aromatic indoles.
Inference from octahydroindole-2-carboxamide SAR campaigns; data to verify.
Metabolic Stability Scaffold Saturation Lead Optimisation

Conformational Pre‑Organization Advantage

The octahydroindole core restricts backbone flexibility while preserving a single rotatable bond at the carboxamide side chain, identical to aromatic indole‑3‑carboxamide [1][2]. Compared to a matched‑molecular‑weight acyclic amine‑carboxamide (e.g., 4‑cyclopropylpiperidine‑3‑carboxamide, which also counts only one rotatable bond in the core), the bicyclic scaffold provides enhanced pre‑organisation without additional entropic penalty, offering a balanced rigidity‑flexibility profile that is valued in fragment‑based and structure‑guided design [3].

Conformational Pre-Organization
Supporting evidence
1 rotatable bond
Minimizes entropic penalty for rigid binding-site targeting.
Compared to 3–4 rotors for acyclic isosteres; PubChem Cactvs 3.4.8.18.
Conformational Analysis Entropic Cost Scaffold Rigidity

Octahydro-1H-indole-3-carboxamide: Procurement & Application Scenarios


Fragment‑Based Screening with a Low‑LogP Scaffold

When assembling a fragment library for biophysical screening against targets with shallow, polar binding pockets, octahydro‑1H‑indole‑3‑carboxamide provides a unique combination of low lipophilicity (XLogP3 = 0.2) and dual hydrogen‑bond acceptor capacity that is not available from either aromatic indole‑3‑carboxamide (single HBA, higher logP) or the 2‑carboxamide isomer (higher logP) [1][2]. The scaffold’s single rotatable bond ensures minimal entropic penalty upon binding, while the saturated framework reduces the risk of aromatic stacking‑driven off‑target interactions common with planar indoles [1]. Procure this compound when the screening cascade prioritises fragments with balanced polarity and an expanded hydrogen‑bonding repertoire.

Lead Optimisation: Enhancing Metabolic Stability

For series originating from an aromatic indole‑3‑carboxamide core where metabolic instability due to phenyl‑ring oxidation has been identified, substituting the core with octahydro‑1H‑indole‑3‑carboxamide removes the aromatic oxidation site while preserving the carboxamide vector at the 3‑position [1]. Class‑level evidence indicates that saturated octahydroindole scaffolds exhibit superior metabolic stability profiles compared to their aromatic counterparts, a critical factor when oral bioavailability is a key project objective [1]. Procure this building block to rapidly generate saturated analogues for head‑to‑head microsomal stability comparison assays.

Structure‑Guided Design: Fine-Tuning Lipophilicity

In projects where crystallographic or docking data show the carboxamide must be presented at the 3‑position to satisfy a specific hydrogen‑bond network, octahydro‑1H‑indole‑3‑carboxamide offers a 0.4 log‑unit lipophilicity reduction relative to the 2‑carboxamide isomer (XLogP3‑AA 0.2 vs. 0.6) without any change in TPSA (55.1 Ų for both isomers) [1][2]. This regio‑isomeric discrimination allows medicinal chemists to modulate polarity precisely while maintaining the scaffold’s conformational rigidity, streamlining the design of matched‑pair series for SAR exploration [1][2]. Procure the 3‑carboxamide isomer when the binding site demands a less lipophilic, highly pre‑organised amide donor‑acceptor system.

Peptidomimetic & Constrained Library Synthesis

The rigid bicyclic octahydroindole core has been explicitly described as a valuable building block for peptidomimetic design, where conformational constraint is essential to mimic secondary structure motifs and reduce proteolytic susceptibility [1]. With its preserved hydrogen‑bond donor/acceptor count (2 HBD, 2 HBA) and only one rotatable bond, octahydro‑1H‑indole‑3‑carboxamide is ideally suited for inclusion in libraries that aim to probe protein‑protein interaction interfaces or enzyme active sites requiring a pre‑organised amide geometry [1][2]. Source this compound when the objective is to generate sp3‑rich, three‑dimensional compound collections that diverge from flat aromatic scaffold space.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Low logP with dual HBA capacity
Polar shallow-pocket binding and minimal aromatic stacking
Lead Optimization: Metabolic Stability
Saturated core eliminating phenyl oxidation
Head-to-head microsomal stability comparison with aromatic analogs
Structure-Guided Design
3-position regioisomer with lower logP and identical TPSA
Matched-pair SAR for hydrogen-bond network fine-tuning
Peptidomimetic & Constrained Library Synthesis
Rigid sp3-rich core with 1 rotatable bond
Conformational constraint for PPI interface or active-site probing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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